molecular formula C11H16ClO4PS3 B143187 Carbophenothion sulfone CAS No. 16662-85-4

Carbophenothion sulfone

Cat. No.: B143187
CAS No.: 16662-85-4
M. Wt: 374.9 g/mol
InChI Key: CBXRYOZUHFXMRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carbophenothion sulfone can be synthesized through the oxidation of carbophenothion. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction proceeds as follows: [ \text{Carbophenothion} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Carbophenothion sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbophenothion sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbophenothion sulfone involves the inhibition of cholinesterase enzymes. This inhibition disrupts the normal function of neurotransmitters, leading to the accumulation of acetylcholine at synapses. The molecular targets include acetylcholinesterase and other cholinesterase enzymes, which are crucial for the breakdown of acetylcholine .

Comparison with Similar Compounds

Carbophenothion sulfone can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXRYOZUHFXMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864701
Record name S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16662-85-4
Record name R 1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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